![molecular formula C17H20N4O4S B2639716 (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(morpholinosulfonyl)phenyl)methanone CAS No. 2034237-39-1](/img/structure/B2639716.png)
(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(morpholinosulfonyl)phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(morpholinosulfonyl)phenyl)methanone is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique combination of structural motifs that lend it interesting chemical and biological properties.
作用机制
Target of Action
The primary target of the compound (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(morpholinosulfonyl)phenyl)methanone is the metabotropic glutamate receptor subtype 2 (mGluR2) . mGluR2 is a part of the G-protein-coupled receptor family and plays a key role in several brain functions .
Mode of Action
The compound this compound acts as a negative allosteric modulator (NAM) of mGluR2 . This means it binds to a site on the mGluR2 receptor that is distinct from the active site, leading to a decrease in the receptor’s activity .
Biochemical Pathways
The action of this compound on mGluR2 affects the glutamatergic system in the central nervous system (CNS) . This system plays a key role in synaptic transmission and neuronal excitability . The modulation of mGluR2 can influence various neurological disorders, including psychosis, mood disorders, Alzheimer’s disease, and cognitive or memory deficiencies .
Result of Action
The molecular and cellular effects of this compound’s action involve the modulation of synaptic transmission and neuronal excitability in the CNS . This modulation can lead to potential therapeutic effects in various neurological disorders .
生化分析
Biochemical Properties
The compound (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(morpholinosulfonyl)phenyl)methanone interacts with the mGluR2 receptor, a type of metabotropic glutamate receptor . The nature of this interaction is allosteric, meaning that the compound binds to a site on the receptor that is distinct from the active site, leading to a change in the receptor’s conformation and modulating its activity .
Cellular Effects
The effects of this compound on cells are primarily mediated through its interaction with the mGluR2 receptor . By acting as a negative allosteric modulator, it reduces the activity of this receptor, which can influence various cellular processes, including cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the mGluR2 receptor in an allosteric manner . This binding induces a conformational change in the receptor, which reduces its activity and leads to downstream effects on cell signaling pathways and gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route starts with the preparation of pyrazolopyrazine core, followed by functionalization with the morpholinosulfonyl phenyl moiety. Key reactions include:
Cyclization: to form the pyrazolopyrazine core.
Sulfonylation: using morpholinosulfonyl chloride.
Ketone formation: via Friedel-Crafts acylation.
Industrial Production Methods
In an industrial setting, the production process may be scaled up using continuous flow reactors to ensure consistency and efficiency. Optimized reaction conditions include controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
化学反应分析
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, resulting in the formation of corresponding sulfoxides or sulfones.
Reduction: : Reduction may yield alcohol or amine derivatives, depending on the functional group being targeted.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the pyrazolopyrazine core.
Common Reagents and Conditions
Oxidation: : Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.
Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : Halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alkoxides).
Major Products Formed
Oxidation: : Sulfoxides, sulfones.
Reduction: : Alcohols, amines.
Substitution: : Halogenated or nucleophilically substituted derivatives.
科学研究应用
This compound holds promise in various research applications due to its structural versatility and biological activity.
Chemistry
Catalysis: : Used as a ligand in transition metal catalysis.
Organic Synthesis: : Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: : Potential inhibitor of certain enzymes, useful in biochemical studies.
Fluorescence Labeling: : Used as a probe in fluorescence microscopy due to its unique spectral properties.
Medicine
Drug Development: : Scaffold for the development of pharmaceuticals targeting specific proteins or pathways.
Antimicrobial Activity: : Exhibits activity against certain bacterial strains.
Industry
Polymer Science: : Used in the synthesis of novel polymers with unique properties.
Material Science: : Component in the development of advanced materials with specific electronic or optical properties.
相似化合物的比较
When compared to similar compounds, (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(morpholinosulfonyl)phenyl)methanone stands out due to its unique combination of structural features and functional groups.
Similar Compounds
(6,7-dihydropyrazolo[1,5-a]pyrazin-5-yl)(4-sulfamoylphenyl)methanone
(6,7-dihydropyrazolo[1,5-a]pyrazin-5-yl)(4-(piperidinosulfonyl)phenyl)methanone
(6,7-dihydropyrazolo[1,5-a]pyrazin-5-yl)(4-(dimethylsulfamoyl)phenyl)methanone
These compounds share the pyrazolopyrazine core but differ in the substituents on the phenyl ring, which influences their chemical behavior and applications.
That should give you a solid overview of the compound you asked about. Anything specific you'd like to dive deeper into?
属性
IUPAC Name |
6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-(4-morpholin-4-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c22-17(19-7-8-21-15(13-19)5-6-18-21)14-1-3-16(4-2-14)26(23,24)20-9-11-25-12-10-20/h1-6H,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPCGIVTULCVMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-fluorophenyl)-2-{N-methyl-1-[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}acetamide](/img/structure/B2639633.png)
![N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2639634.png)
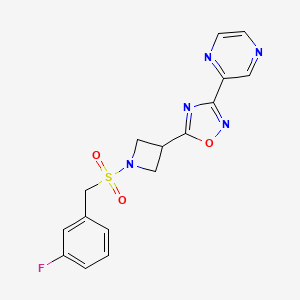
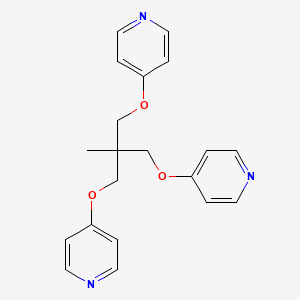

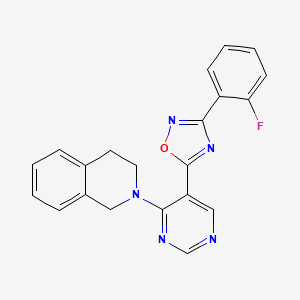
![3,4,5-triethoxy-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2639643.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2639644.png)
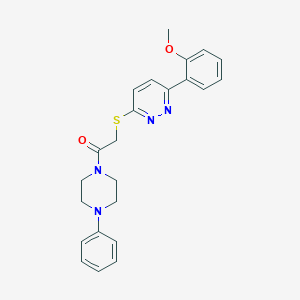

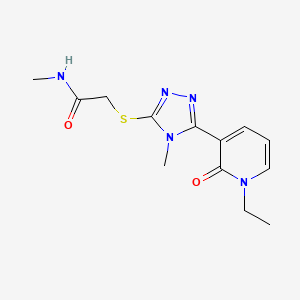
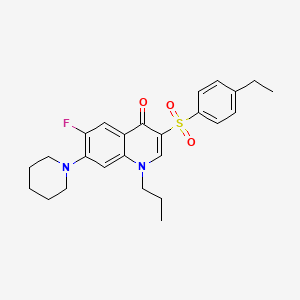
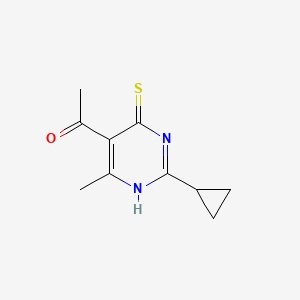
![2-({4-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE](/img/structure/B2639656.png)
